molecular formula C16H13ClF3NO2 B3008587 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351584-61-6

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B3008587
CAS No.: 1351584-61-6
M. Wt: 343.73
InChI Key: JAAVBIWFWUZRLF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a fluorinated benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine moiety. The compound’s structural features—including the chloro substituent on the benzamide ring, the trifluoromethyl group, and the hydroxylated tertiary carbon—impart unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVBIWFWUZRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional comparisons between 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide and related benzamide derivatives:

Compound Name Structural Features Applications Key Properties
This compound 2-chlorobenzamide, trifluoromethyl, hydroxylated propyl chain, phenyl group Potential agrochemical/pharmaceutical agent (inferred from analogs) High lipophilicity, metabolic resistance due to trifluoromethyl and hydroxyl groups
2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron) 2-chlorobenzamide, trifluoromethoxy-aniline group Insect growth regulator (chitin synthesis inhibition) Hydrolytic stability; selective activity against insect larvae
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 2-trifluoromethylbenzamide, isopropoxy-phenyl group Fungicide (inhibits succinate dehydrogenase) Broad-spectrum activity; resistance to photodegradation
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) 4-chlorobenzamide, thiourea linker, 3-fluorobenzyl group Catalyst in Suzuki coupling reactions N,O-bidentate directing group; enhances metal coordination
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxylated tertiary carbon, dimethyl branch Metal-catalyzed C–H functionalization Compact structure; facilitates chelation with transition metals
2-Chloro-N-(1-hydroxy-cycloheptylmethyl)-5-[4-(2R-hydroxy-3-methoxy-propyl)... 2-chlorobenzamide, hydroxy-cycloheptylmethyl group, triazine moiety Anti-inflammatory agent (rheumatoid arthritis) High crystallinity; low residual solvent in formulations

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The trifluoromethyl group in this compound and flutolanil enhances resistance to oxidative degradation compared to non-fluorinated analogs, critical for prolonged agrochemical efficacy . Chlorine at the 2-position (as in triflumuron and the target compound) improves binding to biological targets (e.g., insect chitin synthase) via hydrophobic interactions .

Hydroxyl Group Role :

  • The hydroxyl in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding, influencing solubility and metal coordination (e.g., in catalytic systems) .

Applications Divergence :

  • Thiourea-linked benzamides (e.g., L1 in ) prioritize catalytic activity over bioactivity, contrasting with pesticidal or pharmaceutical benzamides .
  • Bulkier substituents (e.g., cycloheptylmethyl in ) reduce metabolic clearance but may limit membrane permeability .

Synthetic Methodologies: Fluorinated benzamides often employ LiBr/THF or MeCN/HOBt systems for carboxylate activation, whereas non-fluorinated analogs (e.g., L1) use simpler acyl chloride reactions .

Research Findings and Trends

  • Agrochemical Dominance : Fluorinated benzamides are prevalent in crop protection (e.g., ), leveraging fluorine’s electronegativity and steric effects for target specificity .
  • Pharmaceutical Potential: Hydroxyl-containing variants (e.g., ) show promise in drug development due to improved solubility and crystallinity .
  • Analytical Characterization : Techniques like NMR, X-ray crystallography (e.g., ), and GC-MS (e.g., ) are standard for confirming benzamide structures and monitoring reaction conversions .

Biological Activity

2-Chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound notable for its trifluoromethyl group, which is known to enhance biological activity in various contexts. This article delves into the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H16ClF3N2O\text{C}_{16}\text{H}_{16}\text{ClF}_3\text{N}_2\text{O}
  • Molecular Weight : 348.76 g/mol
  • CAS Number : 1351584-61-6

The presence of the trifluoromethyl group is significant for its pharmacological properties, as it can influence lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidiabetic Effects : Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in diabetes development. For instance, derivatives with similar structures have demonstrated maximal activities at low concentrations (EC50 values around 0.1 μM) .
  • Anticancer Potential : Trifluoromethyl-containing compounds have been explored for their ability to induce apoptosis in cancer cells. Their mechanism often involves modulation of cell cycle progression and apoptosis-related pathways.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

Compound Activity EC50 Value Reference
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideβ-cell protective~6 μM
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogsβ-cell protective0.1 ± 0.01 μM

These studies indicate that modifications to the benzamide structure can significantly impact biological efficacy.

Synthesis and Applications

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as 2-chloro-3,3,3-trifluoropropene . Its applications span various fields:

  • Pharmaceutical Research : As a potential drug candidate for metabolic disorders and cancers.
  • Chemical Biology : Used in probing biochemical pathways due to its bioactive nature.

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